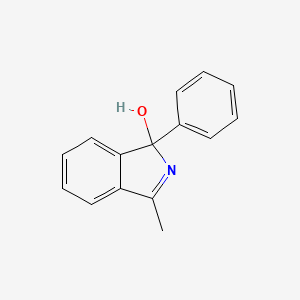

1H-Isoindol-1-ol, 3-methyl-1-phenyl-

Description

Contextual Significance of 1H-Isoindol-1-ol Scaffolds in Modern Organic Chemistry

The 1H-Isoindol-1-ol scaffold and its close chemical relatives, particularly isoindolin-1-ones, are recognized as "privileged structures" in medicinal chemistry. nih.gov This designation refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as versatile templates for drug discovery. The isoindolin-1-one (B1195906) core, for instance, is found in a wide array of natural products and synthetic compounds that exhibit diverse and potent biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antipsychotic properties. nih.govnih.govnih.govresearchgate.net

Compounds featuring the 3-hydroxyisoindolinone framework are significant and versatile structures in the synthesis of natural products and pharmaceutical agents. nih.gov The inherent reactivity and structural geometry of the isoindole nucleus make it a valuable building block in the construction of more complex molecular architectures. recercat.catresearchgate.net The interest in these scaffolds is driven by their presence in numerous bioactive molecules and their potential for developing novel therapeutics. nih.govnih.gov Fungi, in particular, are a rich source of isoindolinone-type compounds with demonstrated anticancer activities. oncowitan.com

Overview of Historical Developments in 1H-Isoindol-1-ol and Related Isoindole Derivatives Research

The parent isoindole structure has been known to chemists for more than a century, characterized as a fused benzopyrrole ring system. nih.govbeilstein-journals.org Despite this long history, the inherent instability of the parent isoindole, which possesses a reactive o-quinoid structure, has made its study challenging. ua.es Much of the historical and ongoing research has therefore focused on more stable, substituted derivatives.

A significant moment in the history of this chemical class was the introduction of the phthalimide-based drug Thalidomide in the late 1950s. nih.govbeilstein-journals.org Although infamous for its tragic teratogenic effects, it brought significant attention to the isoindoline-1,3-dione core structure. Subsequent modifications of this phthalimide (B116566) core have led to the successful development of important drugs like Lenalidomide and Pomalidomide for treating multiple myeloma. nih.govbeilstein-journals.org

The first naturally occurring isoindole, a 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was not isolated until 1982 from a marine sponge. nih.gov This discovery, along with the characterization of other isoindole-containing natural products like the indolocarbazole alkaloid Staurosporine in 1977, spurred further investigation into the synthesis and biological activity of this compound class. nih.gov In recent decades, research has accelerated, with the development of advanced synthetic methodologies, including metal-catalyzed and multicomponent reactions, to construct the isoindolin-1-one core efficiently. nih.govresearchgate.net

Fundamental Structural Characteristics and Chemospecific Nomenclature of 1H-Isoindol-1-ol, 3-methyl-1-phenyl-

The compound 1H-Isoindol-1-ol, 3-methyl-1-phenyl- is defined by a precise arrangement of its constituent atoms. The core of the molecule is the 1H-isoindole structure, which consists of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.org The "1H" designation specifies that the saturation, or the single hydrogen atom, on the heterocyclic ring is located at the nitrogen atom's adjacent carbon, position 1.

The specific nomenclature further details the substituents attached to this core:

-1-ol : A hydroxyl (-OH) group is attached to the C1 position of the isoindole ring.

3-methyl- : A methyl (-CH₃) group is located at the C3 position.

1-phenyl- : A phenyl group (-C₆H₅) is also attached to the C1 position.

This substitution pattern results in a chiral center at the C1 position. The fundamental structure is a bicyclic system that is isomeric with the more common indole (B1671886) framework. wikipedia.orgwikiwand.com The reduced form of isoindole is known as isoindoline. wikipedia.org

Below is a table summarizing the key identifiers for 1H-Isoindol-1-ol, 3-methyl-1-phenyl-.

| Identifier | Value |

| IUPAC Name | 3-methyl-1-phenyl-1H-isoindol-1-ol |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| CAS Number | 51296-60-5 |

Structure

3D Structure

Properties

CAS No. |

18120-25-7 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

3-methyl-1-phenylisoindol-1-ol |

InChI |

InChI=1S/C15H13NO/c1-11-13-9-5-6-10-14(13)15(17,16-11)12-7-3-2-4-8-12/h2-10,17H,1H3 |

InChI Key |

MTCHNXUQZGMLCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(C2=CC=CC=C12)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Isoindol 1 Ol, 3 Methyl 1 Phenyl and Analogous Structures

Strategies for the Controlled Construction of the 1H-Isoindol-1-ol Core

The construction of the 1H-isoindol-1-ol core, which exists in equilibrium with its tautomeric form, 3-hydroxyisoindolin-1-one, is a key step in the synthesis of this class of compounds. Various strategies have been developed to achieve this, including cyclization reactions, annulation processes, and ring expansion or contraction methodologies.

Cyclization Reactions and Annulation Processes in Isoindol-1-ol Formation

Cyclization and annulation reactions are fundamental to the formation of the isoindol-1-ol ring system. These methods often involve the formation of a five-membered lactam ring fused to a benzene (B151609) ring.

Palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom provides an efficient route to 3-acyl isoindolin-1-ones. researchgate.net Interestingly, these can be further oxidized to the corresponding 3-hydroxy-3-acylisoindolin-1-ones upon exposure to air, demonstrating a pathway to the hydroxylated core structure. researchgate.net

Another effective method is the hydroxylhydrative aza-cyclization of 2-alkynylbenzamides. This transformation, mediated by 1,4-dioxane (B91453) in water, proceeds via a regioselective 5-exo-dig aza-cyclization, followed by bromohydration and hydrolysis to yield 3-hydroxyisoindolin-1-ones. wikipedia.org

Annulation reactions, such as the cobalt-catalyzed C–H activation and annulation of benzamides with alkynes, offer a direct route to isoquinolinones, which are six-membered ring analogs. organic-chemistry.org While not directly forming the five-membered isoindol-1-ol core, these methods highlight the power of transition metal catalysis in constructing related heterocyclic systems. Nickel-catalyzed annulation of 2-halobenzamides with alkynes has also been shown to be an efficient method for the synthesis of substituted 1(2H)-isoquinolones. slideshare.net

The following table summarizes selected cyclization and annulation reactions for the synthesis of isoindolinone derivatives.

| Reaction Type | Starting Materials | Catalyst/Reagent | Product | Key Features |

|---|---|---|---|---|

| Palladium-Catalyzed Intramolecular Cyclization | 2-Iodobenzamides with a 2-oxoethyl group | Pd2(dba)3, Xantphos | 3-Acyl isoindolin-1-ones | Mild conditions; subsequent oxidation to 3-hydroxy derivatives is possible. researchgate.net |

| Hydroxylhydrative aza-Cyclization | 2-Alkynylbenzamides | 1,4-Dioxane, Water | 3-Hydroxyisoindolin-1-ones | Metal-free; proceeds in water. wikipedia.org |

| Cobalt-Catalyzed Annulation | Benzamides and Alkynes | Co(acac)2·2H2O | Isoquinolinones | C-H activation strategy. organic-chemistry.org |

| Nickel-Catalyzed Annulation | 2-Halobenzamides and Alkynes | Nickel catalyst | 1(2H)-Isoquinolones | Efficient for substituted derivatives. slideshare.net |

Ring Expansion and Contraction Strategies for Isoindole Derivatives

Ring expansion and contraction reactions offer alternative pathways to the isoindolinone core, often from readily available starting materials.

Ring Expansion: While less common for the direct synthesis of isoindolinones, ring expansion of smaller ring systems can be a viable strategy. For instance, base-promoted selective C2–N1 ring-expansion of indolones with alkynoates provides access to substituted quinolines. rsc.org Although this leads to a six-membered ring, it demonstrates the principle of ring expansion from a related five-membered heterocyclic core.

Ring Contraction: Ring contraction methodologies are more frequently employed for the synthesis of five-membered rings from six-membered precursors. Several classical rearrangement reactions can be applied for this purpose:

Favorskii Rearrangement: This reaction involves the rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives, and in the case of cyclic α-halo ketones, it results in ring contraction. wikipedia.orgadichemistry.com This could potentially be applied to α-halo-tetrahydroisoquinolinones to yield isoindolinone-3-carboxylic acid derivatives.

Beckmann Rearrangement: The Beckmann rearrangement of oximes to amides is a well-established method for the synthesis of lactams. wikipedia.org This reaction can be used to synthesize six-membered lactams fused to an aromatic system, such as tetrahydroisoquinolinone derivatives. researchgate.net By starting with a suitably substituted indanone oxime, a Beckmann rearrangement could potentially lead to an isoindolinone.

Schmidt Reaction: The Schmidt reaction involves the reaction of an azide (B81097) with a carbonyl compound under acidic conditions to yield an amine or amide. wikipedia.org A one-pot procedure for the synthesis of substituted isoindole-1,3-diones using the Schmidt rearrangement of 5-nitro-4-phenacylphthalonitriles has been developed. nih.gov

The following table provides an overview of ring contraction reactions potentially applicable to isoindolinone synthesis.

| Rearrangement Reaction | Typical Substrate | Product Type | Potential Application for Isoindolinone Synthesis |

|---|---|---|---|

| Favorskii Rearrangement | α-Halo ketones | Carboxylic acid derivatives | Ring contraction of α-halo-tetrahydroisoquinolinones. adichemistry.com |

| Beckmann Rearrangement | Oximes | Amides/Lactams | Rearrangement of indanone oximes. wikipedia.org |

| Schmidt Reaction | Carbonyls and Hydrazoic acid | Amides/Lactams | Synthesis of isoindole-1,3-diones from phthalonitriles. nih.gov |

Multicomponent Reaction Approaches Towards 1H-Isoindol-1-ol Skeletons

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules in a single step. Several MCRs have been developed for the synthesis of 3-substituted isoindolinones.

A notable example is the three-component reaction of 2-formylbenzoic acid, a primary amine, and a secondary phosphine (B1218219) oxide, which provides 3-oxoisoindolin-1-ylphosphine oxides under mild, catalyst-free conditions. nih.gov Another versatile three-component reaction involves 2-formylbenzoic acid, amines, and ketones, proceeding via a Mannich/lactamization sequence to afford 3-substituted isoindolinones in good yields. ddugu.ac.in Ugi-type multicomponent reactions utilizing 2-formylbenzoic acid, amines, and isocyanides have also been employed to generate highly functionalized isoindolinones. ddugu.ac.in

A modular solid-phase multicomponent reaction has also been developed, where a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile react to produce chiral 3-substituted isoindolinones. wikipedia.org

The following table summarizes key multicomponent reactions for the synthesis of 3-substituted isoindolinones.

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| 2-Formylbenzoic acid, Primary amine, Secondary phosphine oxide | Catalyst-free, mild conditions | 3-Oxoisoindolin-1-ylphosphine oxide | nih.gov |

| 2-Formylbenzoic acid, Amine, Ketone | Catalyst-free or p-toluenesulfonic acid | 3-Substituted isoindolinone | ddugu.ac.in |

| 2-Formylbenzoic acid, Amine, Isocyanide | Various conditions | Highly functionalized isoindolinone | ddugu.ac.in |

| Chiral β-keto lactam, Aldehyde, Isocyanide, Dienophile | Solid-phase, microwave | Chiral 3-substituted isoindolinone | wikipedia.org |

Overcoming Synthetic Challenges in 1H-Isoindol-1-ol Preparation: Isomerization and Stability Dynamics

A significant challenge in the synthesis and handling of 1H-isoindol-1-ols is their tautomeric equilibrium with the corresponding 3-hydroxyisoindolin-1-ones. The position of this equilibrium is influenced by factors such as substitution patterns, solvent polarity, and temperature. ntu.ac.ukbeilstein-journals.org In many cases, the 3-hydroxyisoindolin-1-one tautomer is the more stable and readily isolated form.

The stability of these compounds can also be a concern. For instance, 3-hydroxyanagrelide, a related heterocyclic compound, readily equilibrates with an isomer and undergoes hydrolysis in aqueous buffer. ncl.ac.uk This highlights the potential for similar stability issues with 1H-isoindol-1-ol derivatives, which can complicate their synthesis, purification, and storage. Synthetic strategies must therefore be designed to either favor the desired tautomer or to work with the stable tautomer and effect any subsequent transformations accordingly. The isolation of 1H-isoindol-1-ol, 3-methyl-1-phenyl- may require specific conditions to prevent isomerization to the more stable 3-hydroxy-3-methyl-3-phenylisoindolin-1-one.

Enantioselective and Diastereoselective Synthetic Routes to Chiral 1H-Isoindol-1-ol Derivatives

The development of stereoselective methods for the synthesis of chiral 1H-isoindol-1-ol derivatives is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Diastereoselective Synthesis: A highly diastereoselective method for the synthesis of 3-substituted isoindolin-1-ones has been achieved through the application of a tricyclic lactam as an N-acyliminium ion precursor. harvard.edu The stereoselectivity of the cyclization of N-acyliminium ions is influenced by the development of A(1,3) strain in the transition state. rsc.org

Enantioselective Synthesis: The asymmetric synthesis of 3-substituted isoindolinones has been approached through various strategies, including the use of chiral auxiliaries and, more recently, catalytic methods. chim.it Chiral phase-transfer catalysis has been successfully employed for the asymmetric intramolecular aza-Michael reaction to produce optically active isoindolinones. organic-chemistry.org

The following table highlights selected stereoselective synthetic routes to chiral isoindolinone derivatives.

| Stereoselective Approach | Key Intermediate/Strategy | Catalyst/Auxiliary | Product | Key Features |

|---|---|---|---|---|

| Diastereoselective | N-Acyliminium ion cyclization | Tricyclic lactam precursor | 3-Substituted isoindolin-1-ones | High diastereoselectivity. harvard.edu |

| Enantioselective | Intramolecular aza-Michael reaction | Chiral phase-transfer catalyst | Optically active isoindolinones | Catalytic asymmetric synthesis. organic-chemistry.org |

| Asymmetric Synthesis | Use of chiral auxiliaries | (R)-Phenylglycinol | Chiral isoindolinones | Early methodology for asymmetric induction. chim.it |

Elucidating the Chemical Reactivity and Transformative Potential of 1h Isoindol 1 Ol, 3 Methyl 1 Phenyl

Investigation of Reactions Involving the C1-Hydroxyl Moiety

The hydroxyl group at the C1 position is a primary site of reactivity, enabling a variety of chemical transformations.

Nucleophilic Substitution and Derivatization at the Hydroxyl Position

The hydroxyl group of 1H-isoindol-1-ol, 3-methyl-1-phenyl- can be readily displaced by a range of nucleophiles, leading to a diverse array of C1-substituted derivatives. These reactions typically proceed via the formation of a stabilized carbocation intermediate upon protonation of the hydroxyl group under acidic conditions, followed by nucleophilic attack.

Common nucleophiles employed in these reactions include alcohols to form ethers, and anilines to yield N-substituted derivatives. The efficiency of these substitutions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions with alkyllithium compounds have been shown to yield not only the expected substituted products but also ring-opened and rearranged structures depending on the specific organolithium reagent used. nih.govresearchgate.net

Detailed research findings have demonstrated that the reaction of a related compound, 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one, with various alkyllithium reagents such as s-BuLi, n-BuLi, MeLi, or i-PrLi, leads to a variety of outcomes. nih.govresearchgate.net While s-BuLi and i-PrLi primarily result in the formation of 3-hydroxyindanone derivatives through a sequence of addition, ring opening, and intramolecular cyclization, the use of n-BuLi or MeLi yields a mixture of both hydroxy and anilino derivatives. nih.govresearchgate.net This highlights the nuanced reactivity of the isoindolinone framework towards strong nucleophiles.

| Alkyllithium Reagent | Primary Product(s) | Observed Yield (%) |

|---|---|---|

| s-BuLi | 3-Hydroxyindanone derivative | 65 |

| n-BuLi | Mixture of 3-hydroxyindanone and 3-anilinoindanone derivatives | Variable |

| MeLi | Mixture of 3-hydroxyindanone and 3-anilinoindanone derivatives | Variable |

| i-PrLi | 3-Hydroxyindanone derivative | 34 |

Elimination Reactions Leading to Unsaturation within the Isoindole System

The C1-hydroxyl group can be eliminated, typically under acidic conditions, to introduce a double bond and form the corresponding 1H-isoindole. This dehydration reaction is a key step in accessing the fully unsaturated isoindole core, which is a valuable intermediate in organic synthesis. The resulting isoindole is often highly reactive and prone to further reactions or isomerization. acs.org The propensity for this elimination highlights the lability of the C1-hydroxyl moiety and its role as a masked precursor to the more reactive isoindole system. The stability of the resulting isoindole is often a driving force for this transformation, although the aromatic isoindole can be kinetically unstable and may undergo self-condensation reactions. thieme-connect.de

Reactivity Profiles of the 1H-Isoindole Ring System

The 1H-isoindole ring system, often generated in situ from 1H-isoindol-1-ol, 3-methyl-1-phenyl-, exhibits a rich and varied reactivity profile.

Electrophilic and Nucleophilic Addition Reactions to the Isoindole Core

The isoindole core can participate in both electrophilic and nucleophilic addition reactions. The electron-rich nature of the pyrrole (B145914) ring within the isoindole structure makes it susceptible to attack by electrophiles. libretexts.org Conversely, the imine-like character of the 1H-isoindole tautomer allows for nucleophilic addition at the C1 position, especially when activated by protonation or a Lewis acid. wordpress.comlibretexts.org The specific site of attack and the outcome of the reaction are influenced by the substitution pattern on the isoindole ring and the nature of the attacking species.

Cycloaddition Reactions (e.g., Diels-Alder) of 1H-Isoindole Scaffolds

Isoindoles are highly reactive dienes in Diels-Alder reactions, readily undergoing [4+2] cycloaddition with a variety of dienophiles. researchgate.netnih.gov This reactivity provides a powerful tool for the construction of complex, fused-ring systems. The reaction of isoindoles generated from precursors like 1H-isoindol-1-ol, 3-methyl-1-phenyl- with dienophiles such as maleimides can proceed with high regio- and stereoselectivity. nih.govnih.gov The intramolecular version of the Diels-Alder reaction has also been employed to create intricate isoindolone frameworks. acs.orgnih.gov

| Isoindole Derivative | Dienophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,2-diarylisoindoles | N-phenylmaleimide | Thermal | Fused polycyclic adduct | researchgate.net |

| 2-vinylpyrroles (leading to isoindole intermediates) | Maleimides | Thermal | Octahydropyrrolo[3,4-e]indoles | nih.gov |

| N-tosylated bicyclopyrrole (retro-Diels-Alder to form isoindole) | N-phenylmaleimide | scCO₂, 185 °C | Exo-Diels-Alder adduct | nih.gov |

Intramolecular Rearrangements and Tautomeric Considerations of the 1H-Isoindol-1-ol Framework

The 1H-isoindol-1-ol framework can exist in equilibrium with its ring-chain tautomer, an o-acyl-substituted benzaldehyde (B42025) or ketone imine. The position of this equilibrium is influenced by substituents and the solvent. For 1H-Isoindol-1-ol, 3-methyl-1-phenyl-, the presence of the methyl and phenyl groups at the C3 and C1 positions, respectively, influences the stability of the cyclic form. thieme-connect.de The tautomeric balance is a critical consideration in the reactivity of these compounds, as the open-chain form may exhibit different chemical behavior than the cyclic hemiaminal. For instance, the presence of a C3 methyl group is often sufficient to favor the 1H-isoindole tautomer over the 2H-isoindole form in the corresponding unsaturated system. thieme-connect.de

Pathways to Diverse Heterocyclic Systems from 1H-Isoindol-1-ol Precursors

The inherent reactivity of the 1H-isoindol-1-ol structure, characterized by its cyclic hemiaminal functionality, makes it an ideal starting point for a variety of chemical transformations. The equilibrium between the cyclic hydroxylactam and the open-chain keto-amide form allows for reactions targeting either tautomer, leading to a rich diversity of heterocyclic products.

Transformation into Fused Polycyclic Systems (e.g., Phthalazinones, Benzopyranopyrazoles)

A prominent application of 1H-isoindol-1-ol precursors is in the synthesis of nitrogen-containing fused ring systems, such as phthalazinones. This transformation is typically achieved through condensation with hydrazine (B178648) derivatives. The reaction proceeds by nucleophilic attack of hydrazine at the carbonyl carbon of the open-chain keto-amide tautomer, or via direct attack on the hydroxylated carbon of the cyclic form, followed by dehydration and intramolecular cyclization. This ring expansion converts the five-membered isoindolinone core into a six-membered pyridazinone ring fused to the benzene (B151609) ring.

For instance, the reaction of a similar precursor, 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one, with hydrazine hydrate (B1144303) in refluxing propan-1-ol, yields the corresponding benzo[f]phthalazinone. nih.gov This reaction underscores a general and effective strategy for expanding the isoindolinone skeleton to access the phthalazinone framework.

| Reactant (Analog) | Reagent | Conditions | Product | Yield |

| 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one | Hydrazine hydrate | propan-1-ol, reflux | Benzo[f]phthalazinone | 29% |

This interactive table summarizes the synthesis of a fused polycyclic system from a 1H-isoindol-1-ol analog.

While direct evidence for the transformation of 1H-Isoindol-1-ol, 3-methyl-1-phenyl- into benzopyranopyrazoles is not extensively documented, the synthesis of such fused systems often involves multi-component reactions. It is plausible that the open-chain keto-acid derivative, 2-benzoylbenzoic acid, could serve as a precursor in reactions with reagents like pyrazolones to construct the pyranopyrazole skeleton.

Ring Opening and Cleavage Reactions of the Isoindol-1-ol Structure

The stability of the 1H-isoindol-1-ol ring is highly dependent on the reaction conditions, and it can be readily opened or cleaved to yield acyclic products. This reactivity is primarily governed by the lability of the hemiaminal C-N and C-O bonds.

One effective method for inducing ring cleavage involves the use of strong nucleophiles, such as organolithium reagents. The treatment of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one, a structural analog, with alkyllithium reagents like n-butyllithium (n-BuLi) or methyllithium (B1224462) (MeLi) at 0°C in THF results in the addition of the alkyl group to the carbonyl, followed by the opening of the lactam ring. nih.govresearchgate.net This process generates acyclic indanone derivatives, demonstrating a clear cleavage of the heterocyclic ring. This reaction highlights a pathway where nucleophilic attack at the carbonyl group initiates a cascade that culminates in the scission of the five-membered ring. nih.gov

| Reactant (Analog) | Reagent | Conditions | Product Type |

| 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one | n-Butyllithium (n-BuLi) | THF, 0°C to rt | Ring-opened hydroxy- and anilino-indanones |

| 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one | Methyllithium (MeLi) | THF, 0°C to rt | Ring-opened hydroxy- and anilino-indanones |

This interactive table details conditions for the ring cleavage of a 1H-isoindol-1-ol analog.

Furthermore, the cyclic hemiaminal structure is susceptible to hydrolysis under both acidic and basic conditions. Acid catalysis would involve protonation of the hydroxyl group, converting it into a good leaving group (water) and facilitating the formation of an N-acyliminium ion intermediate. This intermediate can then be attacked by water to yield the open-chain 2-(2-benzoyl)propanamide, which can be further hydrolyzed to 2-benzoylbenzoic acid and ammonia. Similarly, under basic conditions, deprotonation of the hydroxyl group could promote ring opening to the corresponding keto-amide anion. These hydrolytic cleavages represent a fundamental reactivity pattern, reverting the heterocyclic structure to its acyclic precursor.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1h Isoindol 1 Ol, 3 Methyl 1 Phenyl

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the molecular structure of 1H-Isoindol-1-ol, 3-methyl-1-phenyl- in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.

Application of One-Dimensional ¹H and ¹³C NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the electronic environment of each proton and carbon atom in the molecule. mdpi.comrsc.org

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present. Protons on the phenyl ring and the benzo portion of the isoindole core would appear in the aromatic region (typically δ 7.0-8.0 ppm). mdpi.comrsc.org The methyl group protons would produce a characteristic singlet in the upfield region (around δ 2.3-2.7 ppm). rsc.orgrsc.org The hydroxyl (-OH) and amine (-NH) protons are expected to appear as broader singlets whose chemical shifts can vary depending on solvent and concentration.

The ¹³C NMR spectrum , typically recorded with proton decoupling, reveals one signal for each unique carbon atom. The spectrum would be characterized by signals in the aromatic region (δ 120-150 ppm) for the phenyl and isoindole carbons. mdpi.com The carbon atom C1, bonded to both the hydroxyl group and the phenyl group, would likely resonate in the range of δ 80-90 ppm. The methyl carbon would appear significantly upfield (δ 10-20 ppm). rsc.orgrsc.org

Representative ¹H and ¹³C NMR Data

| ¹H NMR Data (Representative) | ¹³C NMR Data (Representative) | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 7.20 - 7.80 (m, 9H) | Aromatic-H | 148.5 | C-7a |

| 5.50 (br s, 1H) | OH | 141.2 | C-ipso (Phenyl) |

| 4.80 (br s, 1H) | NH | 132.1 | C-3a |

| 2.45 (s, 3H) | CH₃ | 125.0 - 130.0 | Aromatic-C |

| 85.0 | C-1 | ||

| 15.0 | CH₃ |

Note: The data presented is representative and based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

Utilization of Two-Dimensional NMR Experiments (COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and piecing together the molecule's connectivity. nih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In the aromatic regions, COSY would reveal cross-peaks between neighboring protons on the phenyl ring and the isoindole system, confirming their relative positions. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.netnews-medical.net This would definitively link each proton assignment to its corresponding carbon atom in the representative table above.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity of protons, which is essential for determining stereochemistry. For 1H-Isoindol-1-ol, 3-methyl-1-phenyl-, NOESY could show correlations between the protons of the phenyl group and protons on the isoindole ring, providing insights into the preferred conformation of the molecule in solution. nih.gov

Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H ↔ ¹H | Correlations between adjacent aromatic protons. | Connectivity of protons within the phenyl and benzo rings. |

| HMQC/HSQC | ¹H ↔ ¹³C (1-bond) | Aromatic C-H pairs, CH₃/CH₃. | Direct C-H bond assignments. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | CH₃ protons to C3; Phenyl protons to C1. | Confirms substitution pattern and links molecular fragments. |

| NOESY | ¹H ↔ ¹H (through space) | Phenyl protons to isoindole protons. | Spatial arrangement and preferred conformation. |

X-ray Crystallography for Definitive Absolute and Relative Stereochemistry Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including the precise bond lengths, bond angles, and stereochemistry. nih.gov For 1H-Isoindol-1-ol, 3-methyl-1-phenyl-, which possesses a chiral center at C1, single-crystal X-ray diffraction is the gold standard for determining the absolute and relative stereochemistry. The analysis of a suitable single crystal would yield a detailed three-dimensional model of the molecule. researchgate.net

The resulting crystallographic data would be presented in a standardized format, detailing the crystal system, space group, and unit cell dimensions, which define the packing of the molecules within the crystal lattice.

Example Crystallographic Data Table Format

| Parameter | Value |

| Chemical formula | C₁₅H₁₃NO |

| Formula weight | 223.27 |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Example: 9.5807 |

| b (Å) | Example: 15.1720 |

| c (Å) | Example: 8.7370 |

| β (°) | Example: 93.6180 |

| Volume (ų) | Example: 1267.46 |

| Z | 4 |

Note: The values in this table are from a related heterocyclic compound nih.gov and are shown for illustrative purposes of the data format only.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. researchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular formula of 1H-Isoindol-1-ol, 3-methyl-1-phenyl- (C₁₅H₁₃NO) with high accuracy by providing a precise mass measurement of its molecular ion (M⁺).

Electron ionization (EI) mass spectrometry would also induce fragmentation of the molecular ion. chemguide.co.uk The resulting fragmentation pattern provides valuable structural information, acting as a molecular fingerprint. libretexts.org Plausible fragmentation pathways for this compound could include the loss of a hydroxyl radical (•OH, 17 Da), loss of a phenyl group (C₆H₅•, 77 Da), or cleavage events leading to the formation of stable aromatic cations. libretexts.org

Predicted Mass Spectrometry Fragmentation

| m/z (Predicted) | Fragment | Description |

| 223 | [C₁₅H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 206 | [C₁₅H₁₂N]⁺ | Loss of •OH |

| 146 | [C₁₀H₈N]⁺ | Loss of C₆H₅• (phenyl radical) |

| 118 | [C₈H₈N]⁺ | Further fragmentation of the isoindole core |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Chiroptical Techniques for Stereochemical Characterization (e.g., Circular Dichroism)

The presence of a stereocenter at the C1 position means that 1H-Isoindol-1-ol, 3-methyl-1-phenyl- exists as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are specifically designed to investigate chiral molecules. libretexts.org CD spectroscopy measures the differential absorption of left and right circularly polarized light.

The two enantiomers of the compound would produce CD spectra that are mirror images of each other. By comparing the experimentally obtained CD spectrum with spectra predicted by quantum chemical calculations, it is often possible to assign the absolute configuration (R or S) of the chiral center. This technique is particularly valuable when a single crystal for X-ray analysis cannot be obtained.

Theoretical and Computational Investigations of 1h Isoindol 1 Ol, 3 Methyl 1 Phenyl

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio) for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to determine optimized molecular structures, bond lengths, bond angles, and electronic properties with high accuracy. mdpi.comrasayanjournal.co.in

DFT, particularly using hybrid functionals like B3LYP, has proven effective in optimizing the geometries of complex organic molecules. nih.govresearchgate.net For a molecule such as 1H-Isoindol-1-ol, 3-methyl-1-phenyl-, these calculations can confirm the planarity of the isoindole ring system and the preferred orientations of the methyl and phenyl substituents. In a study on related 1H-isoindole scaffolds, DFT calculations were used to verify the structure of newly synthesized compounds, ensuring that the proposed molecular framework was energetically sound. acs.org

Electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and the stability arising from intramolecular interactions. nih.gov

Table 1: Representative Calculated Molecular Properties for a Heterocyclic System using DFT This table is illustrative, based on typical outputs from DFT calculations on similar organic molecules.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy | -X Hartrees | B3LYP/6-311G** |

| Dipole Moment | Y Debye | B3LYP/6-311G** |

| HOMO Energy | -A eV | B3LYP/6-311G** |

| LUMO Energy | -B eV | B3LYP/6-311G** |

Computational Studies on Tautomeric Equilibria and Isomer Energetics of 1H-Isoindol-1-ol

1H-Isoindol-1-ol, 3-methyl-1-phenyl- is the enol tautomer of 3-methyl-3-phenylisoindolin-1-one. The equilibrium between these two forms is a critical aspect of its chemistry. Computational studies are exceptionally well-suited to investigate such tautomeric equilibria by calculating the relative energies of the different isomers.

The relative stability of tautomers can be determined by computing their Gibbs free energies (ΔG) in the gas phase and in various solvents, often using a continuum solvent model like the Polarizable Continuum Model (PCM). researchgate.net For a series of 1-benzamidoisoquinoline derivatives, computational studies showed that the inclusion of explicit solvent molecules was sometimes necessary to accurately reproduce experimental results, especially when strong intermolecular hydrogen bonds with the solvent are formed. nih.gov

Theoretical calculations on azomethine-functionalized derivatives demonstrated that the Gibbs free energy differences (ΔG298) between tautomers could confirm their equilibrium state. nih.gov Negative entropy values for the tautomerism process indicated a more ordered structure in the tautomers compared to the parent molecule. nih.gov For the 1H-Isoindol-1-ol system, computational analysis would predict which tautomer (the -ol or the -one form) is more stable under different conditions and quantify the energy barrier for the proton transfer between them.

Table 2: Example of Calculated Thermodynamic Data for Tautomeric Equilibrium This illustrative table is based on findings for azomethine derivatives and demonstrates how tautomer energetics are reported. nih.gov

| Parameter | Value (kJ/mol) | Level of Theory |

|---|---|---|

| ΔH298 | 10.5 | DFT/B3LYP |

| ΔG298 | 11.9 | DFT/B3LYP |

Mechanistic Insights into Reaction Pathways and Selectivity through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms, identifying transition states, and explaining observed selectivity. mdpi.comresearchgate.net DFT calculations can map out the entire potential energy surface of a reaction, providing activation energies (ΔG‡) and reaction energies (ΔG) for each elementary step.

A recent study on the synthesis of 1H-isoindole-containing scaffolds utilized DFT calculations to investigate the reaction mechanism. acs.org The study elucidated the precise steps involved in a rare nitrile trifunctionalization, which included a 1,7-electrocyclization followed by several rearrangements. The calculations revealed a crucial step involving the attack of a second vinylcarbene on a benzo[d]azepine intermediate. acs.org The computed Gibbs energies for the transition states and intermediates explained the formation of the observed product and the lack of other potential isomers. acs.org For instance, the activation energy for a key ring contraction step was calculated to be 23.2 kcal/mol. acs.org

Such mechanistic studies are invaluable for optimizing reaction conditions and for designing new synthetic pathways. By understanding the energetic barriers and the stability of intermediates, chemists can better control reaction outcomes. mdpi.com

Table 3: Example of DFT Computed Gibbs Energies for a Reaction Pathway Leading to a 1H-Isoindole Scaffold acs.org

| Step | Species | Relative Gibbs Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Intermediate 1 | -15.5 |

| 3 | Transition State 1 | +5.7 |

| 4 | Intermediate 2 | -35.1 |

| 5 | Transition State 2 | -11.9 |

Conformational Analysis and Investigation of Intermolecular Interactions via Computational Methods

The three-dimensional structure and flexibility of a molecule, along with its interactions with other molecules, are key to its function. Conformational analysis through computational methods explores the different spatial arrangements (conformers) of a molecule and their relative energies. nih.gov

For flexible molecules like 1H-Isoindol-1-ol, 3-methyl-1-phenyl-, which has a rotatable phenyl group, methods such as molecular mechanics or DFT can be used to perform dihedral driver calculations. This involves systematically rotating specific bonds to map the potential energy surface and identify low-energy conformers. nih.gov In a study of 1-phenyl-1,2,3,4-tetrahydroisoquinolines, a related class of compounds, computational analysis determined that the six-membered heterocyclic ring preferred a half-chair conformation with the phenyl group in a pseudo-equatorial position. nih.gov

Computational methods are also used to investigate intermolecular interactions, such as hydrogen bonding and van der Waals forces. nih.gov Studies on halogenated oxindoles have used DFT and analyses of molecular electrostatic potential (MEP) to understand the nature and energy of interactions like Br···Br, C-H···O, and N-H···O. researchgate.net These investigations help predict how molecules will pack in a crystal lattice or interact with a biological receptor. For 1H-Isoindol-1-ol, 3-methyl-1-phenyl-, such studies could predict its ability to form hydrogen-bonded dimers or its interaction with solvent molecules.

Table 4: Common Compound Names Mentioned

| Compound Name |

|---|

| 1H-Isoindol-1-ol, 3-methyl-1-phenyl- |

| 3-methyl-3-phenylisoindolin-1-one |

| 1-benzamidoisoquinoline |

| Benzo[d]azepine |

| 1-phenyl-1,2,3,4-tetrahydroisoquinoline |

Academic Applications and Synthetic Utility of 1h Isoindol 1 Ol, 3 Methyl 1 Phenyl and Its Analogues

Role as Versatile Building Blocks for the Construction of Complex Organic Molecules

The structural features of 1H-isoindol-1-ol, 3-methyl-1-phenyl- and its analogues make them highly effective building blocks for increasing molecular complexity. The core isoindolinone structure is recognized as a crucial intermediate for the synthesis of biologically active scaffolds. The inherent reactivity of the hydroxyl group and the adjacent carbonyl group in the ring-closed form allows for a variety of chemical transformations.

For instance, analogous compounds such as 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one can undergo reactions with organolithium reagents (e.g., n-BuLi, MeLi). These reactions proceed via the addition of the alkyl group to the carbonyl, leading to a ring-opening event, followed by an intramolecular cyclization. This sequence effectively transforms the isoindol-1-one core into more complex structures like 3-hydroxy- and 3-anilino-indan-1-one derivatives. This demonstrates how the isoindol-1-ol scaffold can be strategically employed to construct different carbocyclic and heterocyclic frameworks, highlighting its utility as a versatile synthetic precursor.

Function as Key Intermediates in the Synthesis of Diverse Heterocyclic Scaffolds

One of the most significant applications of 1H-isoindol-1-ol derivatives is their role as key intermediates in the synthesis of other heterocyclic systems, often involving ring expansion or rearrangement reactions. The transformation of the five-membered isoindolinone ring into larger or more complex fused systems is a testament to its synthetic utility.

A clear example of this is the reaction of 3-hydroxyisoindolinones with hydrazine (B178648). This condensation reaction converts the five-membered lactam of the isoindolinone into a six-membered pyridazinone ring, yielding phthalazinone derivatives. Specifically, reacting a compound like 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one with hydrazine hydrate (B1144303) or methylhydrazine leads to the formation of benzo[f]phthalazinone and 4-aminobenzo[f]phthalazinone products. This transformation showcases the function of the isoindol-1-ol core as a direct precursor to a different class of N-heterocycles, underscoring its importance as a synthetic intermediate.

Precursors for the Development of Advanced Organic Materials with Defined Optical Properties

Isoindole derivatives are promising candidates for the development of advanced organic materials due to the delocalized π-electrons within their molecular system. acgpubs.org Compounds with these characteristics are often explored for applications in telecommunications and high-density optical data storage due to their potential nonlinear optical (NLO) properties. acgpubs.org The optical behavior of materials is defined by key parameters such as absorbance, transmittance, optical band gap (Eg), and refractive index (n). acgpubs.orgacgpubs.org

While specific data for 1H-Isoindol-1-ol, 3-methyl-1-phenyl- is not extensively documented, studies on structurally related isoindole-1,3-diones provide valuable insights into the potential optical properties of this class of compounds. acgpubs.orgresearchgate.net These studies show that N-substituted isoindole-1,3-diones exhibit maximum absorbance peaks in the near-ultraviolet (NUV) region and have high transmittance in the visible light region. acgpubs.org Their calculated optical band gaps often classify them as insulators. acgpubs.org The refractive index, a crucial parameter for optical applications, can also be determined. acgpubs.orgacgpubs.org

The photophysical properties of related N-heterocycles, such as isoquinoline (B145761) derivatives, also suggest potential applications. These compounds can exhibit large Stokes shifts, high fatigue resistance, and reversible photoisomerization, which are desirable characteristics for photoswitchable compounds used in biological sciences and next-generation optical materials.

Table 1: Optical Properties of Selected N-Substituted Isoindole-1,3-dione Analogues Data sourced from a study on related compounds to illustrate the optical characteristics of the isoindole framework. acgpubs.orgacgpubs.orgresearchgate.net

| Compound | Max Absorbance (λmax, nm) | Absorbance Band Edge (EAbs-be, eV) | Optical Band Gap (Eg, eV) | Refractive Index (n) Range |

| Compound 5 | 229 | 4.662 | 4.512 | 1.972 - 2.466 |

| Compound 6 | 231 | 4.366 | 4.236 | 2.029 - 2.512 |

| Compound 7 | 230 | 4.607 | 4.700 | 1.942 - 2.441 |

| Compound 8 | 230 | 4.532 | 4.394 | 1.980 - 2.473 |

| Compound 9 | 229 | 4.549 | 4.410 | 1.972 - 2.466 |

| Compound 10 | 229 | 4.549 | 4.428 | 1.972 - 2.466 |

Involvement in Catalysis and Innovative Reaction Development in Organic Synthesis

The application of 1H-Isoindol-1-ol, 3-methyl-1-phenyl- and its direct analogues in the field of catalysis is an emerging area with significant potential. While documented use of this specific compound as a catalyst is limited, its structural features suggest it could be a candidate for organocatalysis. The molecule possesses a chiral center at the C1 position (bearing the hydroxyl and phenyl groups), and the presence of both hydroxyl and amine functionalities within the same structure is characteristic of many successful amino alcohol-based organocatalysts.

These functional groups can potentially participate in catalytic cycles by activating substrates through hydrogen bonding or by forming key intermediates such as enamines or iminium ions. For example, research into new alicyclic β-amino acid derivatives as organocatalysts in asymmetric aldol (B89426) reactions highlights the potential of chiral amine-containing scaffolds to facilitate stereoselective bond formations. Although this involves a different heterocyclic system, the underlying principles of organocatalysis could be applicable to chiral isoindol-1-ol derivatives. Further research is required to explore and develop the catalytic capabilities of 1H-Isoindol-1-ol, 3-methyl-1-phenyl-, which could lead to innovative and efficient reaction methodologies in organic synthesis.

Future Research Directions and Emerging Perspectives in 1h Isoindol 1 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies for 1H-Isoindol-1-ol Scaffolds

The synthesis of the isoindolinone core, the stable tautomer of the 1H-isoindol-1-ol framework, has traditionally relied on methods that are often resource-intensive or utilize harsh conditions. The future of this field lies in the development of novel, efficient, and environmentally benign synthetic strategies.

A significant push is being made toward "green chemistry" approaches. researchgate.netnih.gov This includes the use of environmentally friendly solvents like water, the development of catalyst-free reactions, and the implementation of protocols that allow for the recycling of catalysts and solvents. researchgate.netresearchgate.net For instance, multi-component reactions (MCRs) are gaining attention as they allow for the construction of complex isoindolinone derivatives in a single, atom-economical step from simple starting materials. nih.gov Researchers have developed tandem reactions of 2-cyanobenzaldehydes with various ketones in green solvents, catalyzed by recyclable fluorous phosphines, to produce isoindolinones in high yields without the need for extensive purification. researchgate.netresearchgate.net

Transition-metal catalysis remains a powerful tool, with modern research focusing on expanding its scope while improving sustainability. nih.govmdpi.com Methodologies involving C-H bond activation, carbonylation, and cross-coupling reactions are continually being refined to reduce catalyst loading and utilize less toxic, more abundant metals. mdpi.com For example, copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides provides a direct route to isoindolinones, avoiding the use of halogenated substrates or toxic gases. Metal-free synthetic pathways are also a major area of interest, with strategies utilizing intramolecular cyclizations under mild, catalyst-free conditions being developed to circumvent the cost and toxicity associated with transition metals. researchgate.netorientjchem.orgresearchgate.net

The table below summarizes and compares some emerging sustainable synthetic approaches.

| Synthetic Strategy | Key Features | Catalysts/Reagents | Advantages |

| Green MCRs | One-pot synthesis from multiple simple precursors. | Often catalyst-free or uses recyclable organocatalysts. | High atom economy, operational simplicity, reduced waste. researchgate.netnih.gov |

| Transition-Metal C-H Activation | Direct functionalization of C-H bonds to form the lactam ring. | Rhodium, Palladium, Copper complexes. | High efficiency, avoids pre-functionalized starting materials. mdpi.com |

| Metal-Free Cyclizations | Intramolecular ring-closure of functionalized benzoic acid derivatives. | Reagents like chlorosulfonyl isocyanate (CSI). | Avoids metal contamination, cost-effective, mild conditions. researchgate.netorientjchem.org |

| Electrochemical Synthesis | Use of electric current to drive the reduction of cyclic imides. | Simple carbon electrodes. | High functional group tolerance, controllable, avoids chemical oxidants/reductants. |

| Biomass-Derived Synthesis | Upgrading biomass platforms like furfurals to isoindolinones. | Tandem Diels-Alder/aromatization strategies. | Utilizes renewable feedstocks, contributes to a circular economy. nih.gov |

Future work in this area will likely focus on combining these strategies, such as developing catalytic MCRs that operate in aqueous media or using flow chemistry to improve the efficiency and scalability of these novel syntheses.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations of 1H-Isoindol-1-ol, 3-methyl-1-phenyl-

The compound 1H-Isoindol-1-ol, 3-methyl-1-phenyl- exists in equilibrium with its cyclic amide tautomer, 3-hydroxy-3-methyl-1-phenylisoindolin-1-one, and its open-chain keto-aldehyde form. This tautomeric flexibility is the key to its diverse reactivity, which is still not fully explored. researchgate.net The hydroxyl group at the C1 (or C3 in the isoindolinone form) position is a versatile handle for a wide array of chemical transformations.

A primary avenue of reactivity involves the acid-catalyzed formation of an N-acyliminium ion intermediate. This highly electrophilic species is susceptible to attack by a wide range of nucleophiles, enabling the synthesis of diverse 3,3-disubstituted isoindolinones. researchgate.netnih.gov Future research will likely focus on discovering novel nucleophiles and reaction partners for these in-situ generated N-acyliminium ions. This could include cascade reactions where the initial nucleophilic addition triggers subsequent cyclizations or rearrangements, rapidly building molecular complexity.

Beyond N-acyliminium ion chemistry, the 1H-isoindol-1-ol core can undergo transformations into entirely different heterocyclic systems. For example, reactions with organolithium reagents have been shown to induce lactam ring opening followed by intramolecular cyclization to yield indanone derivatives. mdpi.comorientjchem.org Similarly, treatment with hydrazine (B178648) can lead to a ring expansion, forming phthalazinone structures. mdpi.com A deeper investigation into these skeletal rearrangements using a broader range of reagents could uncover novel pathways to other valuable heterocyclic scaffolds.

The table below outlines some known and potential transformations of the 1H-isoindol-1-ol scaffold.

| Reaction Type | Reagent/Catalyst | Product Type | Potential for Exploration |

| Nucleophilic Substitution | Various Nucleophiles (e.g., indoles, thiols, enamides) / Brønsted or Lewis Acids | 3,3-Disubstituted Isoindolinones | Exploring novel intramolecular reactions and cascade sequences. |

| Reduction | Hydrides (e.g., Et₃SiH) / Acid | 3-Methyl-1-phenyl-isoindolinone | Diastereoselective reductions using chiral reducing agents. researchgate.net |

| Ring Transformation | Organolithium Reagents (e.g., n-BuLi) | Indanone Derivatives | Investigating the mechanism and substrate scope for generating diverse indanones. mdpi.comorientjchem.org |

| Ring Expansion | Hydrazine Hydrate (B1144303) | Phthalazinone Derivatives | Exploring reactions with substituted hydrazines and other dinucleophiles. mdpi.com |

| Catalytic Coupling | Diazo compounds / Rhodium(II) catalysts | Isoindolinones with Quaternary Carbons | Application in constructing sterically congested and biologically active molecules. researchgate.net |

Future studies should aim to systematically explore the reactivity of 1H-Isoindol-1-ol, 3-methyl-1-phenyl- with a wider array of electrophiles, nucleophiles, and radical species under various catalytic conditions to map out its complete chemical space.

Advanced Computational Modeling for Predictive Chemistry and Rational Design of Isoindole Derivatives

Computational chemistry is becoming an indispensable tool for accelerating chemical research. For isoindole derivatives, advanced computational modeling offers a powerful approach to predict reactivity, elucidate reaction mechanisms, and rationally design new molecules with desired properties.

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure and stability of 1H-Isoindol-1-ol and its tautomers. researchgate.netrsc.org By modeling transition states, DFT can be used to predict the feasibility of proposed reaction pathways, explain observed regioselectivity and stereoselectivity, and guide the optimization of reaction conditions. For instance, theoretical studies have been used to understand the C-C bond cleavage reactions that lead to the formation of N-acyliminium ions from isoindolinone precursors, providing crucial mechanistic insights. nih.gov This predictive power can save significant experimental time and resources by focusing efforts on the most promising synthetic routes.

Molecular docking simulations represent another critical computational tool, particularly for the rational design of bioactive isoindole derivatives. researchgate.netresearchgate.net By modeling the interaction of potential isoindole-based molecules with the active sites of biological targets like enzymes or receptors, researchers can predict binding affinities and modes. researchgate.netresearchgate.net This allows for the in-silico screening of virtual libraries of isoindole derivatives, prioritizing the synthesis of compounds with the highest potential for biological activity. This structure-based drug design approach has been successfully applied to design isoindolinone-based inhibitors for various therapeutic targets. researchgate.net

| Computational Method | Application in Isoindole Chemistry | Insights Gained |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms; Calculating electronic properties (HOMO/LUMO); Predicting spectroscopic data (NMR, IR). researchgate.netrsc.org | Transition state energies, reaction barriers, kinetic vs. thermodynamic control, reactive sites (Molecular Electrostatic Potential). |

| Molecular Docking | Predicting binding modes and affinities of isoindole derivatives to protein targets. researchgate.netresearchgate.net | Structure-activity relationships (SAR), identification of key binding interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in a complex environment, such as in the presence of a solvent or within an enzyme active site. | Understanding the role of the surrounding environment on reactivity and selectivity. |

| Virtual Screening | In-silico screening of large libraries of virtual isoindole compounds against a biological target. researchgate.net | Identification of novel hit compounds for further experimental investigation. |

The future in this domain involves the use of machine learning and artificial intelligence (AI) algorithms trained on experimental and computational data. These models could predict the outcomes of unknown reactions, suggest optimal synthetic pathways for novel isoindole derivatives, and even design molecules with specific, multi-objective properties (e.g., high potency, low toxicity, and synthetic accessibility) from the ground up.

Expansion of Synthetic Applications in Stereoselective and Complex Molecule Synthesis

The C1 (or C3) position of the 1H-isoindol-1-ol scaffold is a prostereogenic center, making it an excellent starting point for stereoselective synthesis. The development of methods to control the stereochemistry at this position is crucial for creating chiral molecules, which is of paramount importance in medicinal chemistry.

A major focus of current and future research is the catalytic asymmetric synthesis of 3-substituted and 3,3-disubstituted isoindolinones. researchgate.netresearchgate.netorientjchem.org This is often achieved by reacting the N-acyliminium ion, generated in situ from the 1H-isoindol-1-ol precursor, with various nucleophiles in the presence of a chiral catalyst. researchgate.netresearchgate.net Chiral phosphoric acids have emerged as particularly effective organocatalysts for these transformations, facilitating reactions like aza-Friedel-Crafts and Mannich reactions with high enantioselectivity. researchgate.netresearchgate.net These methods allow for the construction of challenging quaternary stereocenters with excellent stereocontrol. researchgate.netorientjchem.org

The application of 1H-isoindol-1-ol derivatives as chiral building blocks in the total synthesis of complex natural products and pharmaceuticals is a promising frontier. The isoindolinone core is present in numerous biologically active molecules, and the ability to synthesize these targets in an enantiomerically pure form is a significant goal. researchgate.net Stereoselective methods developed around the 1H-isoindol-1-ol scaffold can provide efficient access to key chiral intermediates for these complex syntheses. For instance, the enantioselective addition of thiols to N-acyl ketimines has been used to synthesize a known HIV-1 reverse transcriptase inhibitor, demonstrating the practical utility of this chemistry. redalyc.org

The concept of using a chiral auxiliary—a removable chiral group that directs the stereochemistry of a reaction—is also relevant. nih.govnih.gov While the isoindol-1-ol itself is not typically the auxiliary, chiral auxiliaries can be attached to the nitrogen atom to direct diastereoselective reactions, or chiral catalysts can be used to achieve enantioselectivity, as summarized below.

| Stereoselective Approach | Catalyst/Reagent | Type of Transformation | Stereochemical Outcome |

| Organocatalytic Asymmetric Nucleophilic Addition | Chiral Phosphoric Acids | Aza-Friedel-Crafts, Mannich, Thiol Addition | High enantioselectivity (up to >98% ee). researchgate.netredalyc.org |

| Transition-Metal Catalyzed Asymmetric Annulation | Chiral Iridium or Rhodium Complexes | [3+2] Annulations with dienes or alkynes | High enantioselectivity and diastereoselectivity. researchgate.net |

| Asymmetric Phase Transfer Catalysis | Chiral Quaternary Ammonium Salts | Cascade reactions | Moderate to good enantioselectivity. orientjchem.org |

| Chiral Auxiliary Directed Synthesis | Chiral auxiliaries (e.g., (R)-phenylglycinol) attached to the substrate | Cyclocondensation reactions | High diastereoselectivity. researchgate.net |

Future research will aim to broaden the scope of these stereoselective reactions to include a wider range of nucleophiles and to apply them to the synthesis of increasingly complex and biologically relevant molecules.

Investigation of Related Isomers and Structural Homologs of 1H-Isoindol-1-ol, 3-methyl-1-phenyl-

A systematic investigation into the synthesis and properties of isomers and structural homologs of 1H-Isoindol-1-ol, 3-methyl-1-phenyl- can provide valuable insights into structure-activity relationships (SAR) and structure-property relationships.

Isomers of the target compound can be categorized in several ways. Positional isomers, where the methyl group is located at different positions on the benzo ring (e.g., 4-, 5-, 6-, or 7-methyl), could be synthesized to probe the electronic and steric effects of substituent placement on the molecule's reactivity and biological profile. Another set of isomers involves swapping the substituents at the C1 and C3 positions, leading to compounds like 1-hydroxy-1-methyl-3-phenyl-isoindolinone. Comparing the reactivity of these isomers, particularly their propensity to form N-acyliminium ions and undergo subsequent reactions, would be highly informative.

Structural homologs involve systematically modifying the size of the substituents. For example, replacing the 3-methyl group with larger alkyl groups (ethyl, propyl, isopropyl, etc.) would create a homologous series. Studying these homologs would allow for a detailed examination of steric effects on the reactivity at the C1 position. It is plausible that bulkier groups could hinder the approach of nucleophiles or influence the stability and geometry of the N-acyliminium ion intermediate. The synthesis of these homologs is feasible through established routes, such as the reaction of corresponding 2-acylbenzoic acids with amines. acs.org

The table below outlines potential isomers and homologs for future study.

| Compound Type | Example Structure | Key Structural Difference | Potential Research Question |

| Positional Isomer | 1H-Isoindol-1-ol, 5-methyl-1-phenyl- | Position of the methyl group on the aromatic ring. | How does the electronic effect of the methyl group at different positions influence N-acyliminium ion formation? |

| Positional Isomer | 1H-Isoindol-1-ol, 1-methyl-3-phenyl- | Interchange of substituents at C1 and C3. | Does the stability and reactivity of the carbinolamine change with substituent position? |

| Structural Homolog | 1H-Isoindol-1-ol, 3-ethyl-1-phenyl- | Alkyl group at C3 is ethyl instead of methyl. | How do increasing steric bulk at C3 affect the rates and stereoselectivity of nucleophilic additions? |

| Functional Group Isomer | 3-(o-tolyl)-3-hydroxyisoindolin-1-one | Phenyl and methyl groups combined as a tolyl group. | What is the impact of a constrained substituent on the molecule's conformation and reactivity? |

By synthesizing these related structures and systematically evaluating their chemical reactivity, physical properties, and biological activities, a comprehensive understanding of the isoindol-1-ol scaffold can be achieved. This knowledge is crucial for fine-tuning molecular properties and designing next-generation compounds for various applications.

Q & A

Basic: What are the optimal synthetic routes for 3-methyl-1-phenyl-1H-isoindol-1-ol, and how can reaction efficiency be improved?

Methodological Answer:

A common approach involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under nitrogen atmosphere, as demonstrated in the synthesis of analogous indole derivatives. For example, dissolving precursors in PEG-400:DMF (2:1) with CuI as a catalyst at room temperature for 12 hours achieves moderate yields (~30%) . To improve efficiency:

- Optimize solvent polarity (e.g., DMF or THF) to enhance solubility.

- Use microwave-assisted synthesis to reduce reaction time.

- Screen catalysts (e.g., Cu nanoparticles or Ru-based systems) for higher regioselectivity.

- Monitor reaction progress via TLC (e.g., 70:30 EtOAc/hexanes, Rf = 0.49) .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 7.11–8.62 ppm) and methyl groups (δ 2.3–3.7 ppm) to confirm substitution patterns .

- HRMS : Validate molecular weight (e.g., m/z 335.1512 [M+H]<sup>+</sup>) with FAB-HRMS or ESI-HRMS .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (mean C–C bond length: 0.002 Å, R factor: 0.041) .

- IR spectroscopy : Identify hydroxyl stretches (~3200–3500 cm<sup>−1</sup>) using KBr pellets .

Advanced: How can computational modeling predict the pharmacological activity of 3-methyl-1-phenyl-1H-isoindol-1-ol?

Methodological Answer:

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity to targets like nicotinic acetylcholine receptors. Use PDB structures (e.g., 4AQ3) and validate with free energy calculations (MM-GBSA) .

- Conduct QSAR studies to correlate substituent effects (e.g., methyl vs. phenyl groups) with bioactivity.

- Predict ADMET properties (SwissADME, pkCSM) to evaluate bioavailability and toxicity .

Advanced: What methodologies elucidate the coordination chemistry of this compound with transition metals?

Methodological Answer:

- Potentiometric titration : Determine stability constants (logK) for metal complexes (e.g., Cu<sup>II</sup>, Ni<sup>II</sup>) in aqueous ethanol (25°C, I = 0.1 M KCl) .

- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., λmax 450–500 nm for Cu complexes) .

- EPR spectroscopy : Analyze g-values and hyperfine splitting for paramagnetic complexes .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes .

- Storage : Keep in amber vials under inert gas (N2 or Ar) at −20°C to prevent oxidation .

- Waste disposal : Incinerate via EPA-approved hazardous waste protocols .

Advanced: How can kinetic and isotopic labeling studies resolve reaction mechanisms involving this compound?

Methodological Answer:

- Kinetic isotope effects (KIE) : Use deuterated analogs (e.g., D2O solvent) to identify rate-determining steps in electrophilic substitutions .

- DFT calculations : Model transition states (Gaussian 16, B3LYP/6-31G*) for arylations or cyclizations .

- In situ FTIR : Track intermediate formation (e.g., imine or enol tautomers) during reactions .

Advanced: How do structural modifications (e.g., substituent effects) influence the compound’s photophysical properties?

Methodological Answer:

- Synthesize derivatives with electron-withdrawing (NO2) or donating (OCH3) groups.

- Measure fluorescence quantum yields (integrating sphere method) and compare Stokes shifts.

- Perform TD-DFT calculations to correlate HOMO-LUMO gaps with absorption spectra .

Basic: What chromatographic methods are effective for purifying this compound?

Methodological Answer:

- Flash chromatography : Use silica gel with gradients of EtOAc/hexanes (e.g., 30% → 70% EtOAc) .

- HPLC : Employ C18 columns (MeCN/H2O + 0.1% TFA) for analytical purity (>95%) .

- Recrystallization : Purify from hot EtOAc or MeOH to obtain single crystals for XRD .

Advanced: What strategies address contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Replicate assays under standardized conditions (e.g., fixed cell lines, IC50 protocols).

- Validate target engagement via SPR biosensors or thermal shift assays .

- Perform meta-analyses of published IC50 values to identify outliers or assay-specific artifacts .

Advanced: How can cross-coupling reactions expand the functionalization of the isoindole scaffold?

Methodological Answer:

- Suzuki-Miyaura : Couple boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position using Pd(PPh3)4 in THF/H2O (3:1) .

- Buchwald-Hartwig : Introduce amines via Pd<sup>0</sup>/Xantphos catalysts in toluene at 110°C .

- Monitor regioselectivity via <sup>19</sup>F NMR if fluorinated reagents are used .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.